molecular formula C28H24N2O2 B393876 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B393876
M. Wt: 420.5g/mol
InChI Key: CCJLHKIVXBKUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a molecular formula of C28H24N2O2. This compound is known for its unique structural features, which include a quinazolinone core, a benzyloxy group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 4-methylphenylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired quinazolinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(BENZYLOXY)PHENYL]-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyloxy and methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5g/mol

IUPAC Name

3-(4-methylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H24N2O2/c1-20-11-15-23(16-12-20)30-27(29-26-10-6-5-9-25(26)28(30)31)22-13-17-24(18-14-22)32-19-21-7-3-2-4-8-21/h2-18,27,29H,19H2,1H3

InChI Key

CCJLHKIVXBKUIK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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